1.2-Dihexanoyl-PE is a synthetic phospholipid belonging to the class of phosphatidylethanolamines (PEs). PEs are essential components of biological membranes, and they play crucial roles in various cellular processes [].
1.2-Dihexanoyl-PE is commonly used in scientific research as a model membrane system. Model membranes are artificial assemblies that mimic the structure and function of natural biological membranes. Scientists use model membranes to study various membrane-related phenomena, including:
The use of 1,2-Dihexanoyl-PE in model membranes offers several advantages:
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is a phospholipid characterized by its unique structure, which includes two hexanoyl acyl chains attached to the glycerol backbone at the first and second positions, along with a phosphoethanolamine head group. Its molecular formula is C17H34NO8P, and it has a molecular weight of approximately 411.43 g/mol . This compound belongs to the class of phosphatidylethanolamines, which are significant components of biological membranes.
These reactions are crucial for understanding its behavior in biological systems and potential applications in drug delivery and membrane studies.
This compound exhibits significant biological activity due to its role as a membrane component. It is involved in:
Experimental studies have shown that 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine can affect membrane permeability and protein localization within cells .
The synthesis of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine typically involves:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine has several notable applications:
These applications highlight its versatility in both research and therapeutic contexts .
Interaction studies involving 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine often focus on:
These studies are crucial for advancing knowledge in cell biology and pharmacology .
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is part of a broader class of diacylphosphatidylethanolamines. Here are some similar compounds along with their unique features:
Compound Name | Acyl Chains | Unique Features |
---|---|---|
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | Palmitoyl (C16) | Commonly used in liposome formulations; higher melting point |
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | Oleoyl (C18) | Liquid at room temperature; used in biophysical studies |
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | Stearoyl (C18) | Solid at room temperature; used for stabilizing membranes |
The uniqueness of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine lies in its shorter hexanoyl chains, which influence its physical properties such as fluidity and phase behavior compared to longer-chain analogs. This makes it particularly interesting for specific applications where membrane dynamics are critical .
A widely adopted strategy for synthesizing short-chain phosphoethanolamines involves the controlled hydrolysis of long-chain analogues. For example, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) serves as a starting material for producing glycero-phosphoethanolamine (GroPEtn) through alkali-mediated deacylation. However, direct hydrolysis of DHPE’s hexanoyl chains requires precise conditions to avoid over-degradation.
In a representative procedure, DPPE is treated with sodium methoxide in anhydrous methanol under reflux, yielding GroPEtn after 48 hours. Adapting this method for DHPE synthesis would involve substituting palmitoyl groups with hexanoyl esters. Key parameters include:
A comparative analysis of hydrolysis efficiency under varying conditions is summarized in Table 1.
Table 1. Hydrolysis Efficiency of Hexanoyl Chains Under Basic Conditions
Base | Concentration (M) | Time (h) | Yield (%) |
---|---|---|---|
Sodium hydroxide | 0.2 | 12 | 45 |
Lithium hydroxide | 0.3 | 8 | 62 |
Potassium carbonate | 0.4 | 24 | 28 |
Data adapted from GroPEtn synthesis protocols.
Enzymatic methods offer regioselective hydrolysis of sn-2 acyl chains, preserving the sn-1 hexanoyl group. Phospholipase A₂ (PLA₂) from Naja mossambica catalyzes the cleavage of unsaturated long-chain fatty acids but shows reduced activity toward short saturated chains like hexanoyl. Modifying reaction media with surfactants (e.g., Triton X-100) enhances enzyme-substrate interaction, achieving 78% sn-2 specificity in DHPE synthesis.
Solid-phase synthesis minimizes purification challenges associated with hydrophilic intermediates. The protocol involves:
This method achieves >95% purity, as verified by high-resolution mass spectrometry.